molecular formula C26H26N2O4 B2718182 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(4-ethoxyphenyl)hexanamide CAS No. 402946-85-4

6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(4-ethoxyphenyl)hexanamide

Cat. No.: B2718182
CAS No.: 402946-85-4
M. Wt: 430.504
InChI Key: RDWMZULSHJCASY-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic core, 2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl, linked to a hexanamide chain terminating in a 4-ethoxyphenyl group. The 4-ethoxy substituent enhances lipophilicity, which may improve membrane permeability compared to polar analogs. Crystallographic studies of related compounds (e.g., Al-Salahi et al., 2012) confirm the planar geometry of the tricyclic core, critical for binding to biological targets .

Properties

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-ethoxyphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-2-32-20-15-13-19(14-16-20)27-23(29)12-4-3-5-17-28-25(30)21-10-6-8-18-9-7-11-22(24(18)21)26(28)31/h6-11,13-16H,2-5,12,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWMZULSHJCASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(4-ethoxyphenyl)hexanamide typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dioxoisoquinoline derivatives with hexanoic acid derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(4-ethoxyphenyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, and other organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

One of the most significant applications of this compound is its potential as an antitumor agent. Research has indicated that derivatives of azatricyclo compounds exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the azatricyclo structure can enhance the compound's ability to induce apoptosis in cancer cells through oxidative stress mechanisms .

Material Science Applications

In addition to its biological significance, the compound has potential applications in material science due to its unique structural characteristics. Its azatricyclo framework may allow for the development of novel materials with specific electronic or optical properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized product .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Anti-Cancer Studies : A study examined the effects of azatricyclo compounds on oral cancer cells, demonstrating significant inhibition of cell growth when treated with derivatives similar to 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(4-ethoxyphenyl)hexanamide.
  • Material Development : Research has explored the use of azatricyclo compounds in developing organic light-emitting diodes (OLEDs), leveraging their unique electronic properties for improved performance in display technologies.

Mechanism of Action

The mechanism of action of 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(4-ethoxyphenyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs differ in the aromatic substituents or amide side chains, influencing physicochemical and biological properties:

Compound Name Substituent/Modification Biological Activity/Application Reference ID
6-{2,4-dioxo-3-azatricyclo[...]trideca-1(12),5,7,9(13),10-pentaen-3-yl}-N-[2-(trifluoromethyl)phenyl]hexanamide 2-(Trifluoromethyl)phenyl group Enhanced metabolic stability
N-[2,4-Dioxo-3-azatricyclo[...]trideca-1(13),5,7,9,11-pentaen-3-yl]thiourea Thiourea moiety Potential kinase inhibition
Naphmethonium (muscarinic receptor modulator) Quaternary ammonium side chain Allosteric modulation of mAChRs
N-(4-{8-nitro-2,4-dioxo-3-azatricyclo[...]trideca-1(12),5,7,9(13),10-pentaen-3-yl}phenyl)acetamide Nitro group and acetamide terminus Antibacterial candidate
6-(4-Hydroxyphenyl)-3-oxatricyclo[...]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione 4-Hydroxyphenyl group Reduced lipophilicity

Key Research Findings

  • Trifluoromethyl Analog () : The electron-withdrawing CF₃ group increases metabolic resistance but may reduce aqueous solubility. This analog is commercially available, suggesting industrial interest in its stability.
  • Naphmethonium () : The quaternary ammonium side chain facilitates binding to muscarinic acetylcholine receptors (mAChRs), highlighting the scaffold’s versatility in drug design.
  • Hydroxyphenyl Derivative () : The 4-hydroxy group increases polarity, reducing membrane permeability but improving solubility for aqueous formulations.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : Ethoxy (target compound) > CF₃ () > hydroxy (), correlating with predicted logP values.
  • Metabolic Stability : CF₃ substitution () and rigid tricyclic core enhance resistance to oxidative metabolism.
  • Synthetic Accessibility : Derivatives with simple amide termini (e.g., hexanamide in the target compound) are more straightforward to synthesize compared to quaternary ammonium analogs ().

Biological Activity

Chemical Structure and Properties

This compound belongs to a class of azatricyclo compounds characterized by their unique fused ring systems. Its molecular formula is C20H21N3O4C_{20}H_{21}N_{3}O_{4}, and it features multiple functional groups that may contribute to its biological properties. The compound's melting point is reported to be between 88°C and 90°C, indicating a relatively stable structure at room temperature .

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₄
Melting Point88°C - 90°C
CAS Number300815-53-6
Storage TemperatureAmbient

Antitumor Activity

Research has indicated that compounds similar to 6-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}-N-(4-ethoxyphenyl)hexanamide exhibit significant antitumor properties. For instance, studies have shown that derivatives of azatricyclo compounds can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression .

In one notable study, an analog of this compound demonstrated a high degree of cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to interfere with DNA synthesis and repair processes .

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that the presence of the dioxo groups in the structure may enhance its reactivity with biological macromolecules such as proteins and nucleic acids. This reactivity could lead to the formation of adducts that disrupt normal cellular functions.

Additionally, the azatricyclo framework may facilitate interactions with specific enzymes or receptors involved in tumor growth and metastasis . The potential for this compound to act as an enzyme inhibitor has been explored in preliminary studies.

Case Studies

  • Study on Anticancer Effects : A study published in Molecular Pharmacology evaluated the effects of structurally related compounds on human cancer cell lines. The results indicated that specific substitutions on the azatricyclo framework significantly enhanced cytotoxicity compared to non-modified counterparts .
  • Mechanistic Insights : Another investigation focused on understanding how these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways leading to programmed cell death .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be maximized?

The synthesis typically involves multi-step organic reactions, including cyclization and amide coupling. Ethyl 6-{2,4-dioxo-3-azatricyclo[...]hexanoate ( ) suggests a starting ester intermediate, which undergoes hydrolysis and subsequent coupling with 4-ethoxyaniline. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity. Analytical techniques like HPLC (C18 column, UV detection at 254 nm) confirm purity .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous tricyclic systems ( ), crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/ethanol). Key parameters include:

  • Data-to-parameter ratio : >7.0 to ensure reliability.
  • R-factor : <0.05 for high precision.
  • Torsion angles : Validated against DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-311+G(d,p)) .

Q. What analytical techniques are recommended for characterizing this compound?

A combination of:

  • NMR : 1H^1H, 13C^{13}C, and 1H^1H-1H^1H COSY to resolve complex tricyclic proton environments (e.g., aromatic regions at δ 6.8–8.2 ppm).
  • HRMS : ESI+ mode with m/z accuracy <5 ppm.
  • FT-IR : Confirmation of carbonyl (C=O, ~1700 cm1^{-1}) and amide (N-H, ~3300 cm1^{-1}) functionalities .

Q. How can solubility and stability be assessed for in vitro studies?

  • Solubility : Phase-solubility diagrams in PBS (pH 7.4) and DMSO.
  • Stability : Forced degradation studies under heat (40°C), light (UV-A), and acidic/basic conditions (pH 2–9), monitored via UPLC at 24/48/72-hour intervals .

Q. What preliminary assays are used to evaluate bioactivity?

High-throughput screening (HTS) against kinase or protease targets (e.g., fluorescence polarization assays). For tetrazolopyrimidine analogs ( ), IC50_{50} values are determined using dose-response curves (4-parameter logistic model) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or binding modes?

Quantum mechanical calculations (e.g., DFT for transition-state analysis) and molecular docking (AutoDock Vina) into target proteins (e.g., kinases). For tricyclic cores, electrostatic potential maps identify nucleophilic/electrophilic sites, while MD simulations (NAMD, 100 ns) assess binding stability .

Q. How should researchers address contradictory data in synthetic yield optimization?

Statistical design of experiments (DoE) resolves discrepancies. For example:

  • Central Composite Design : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF).
  • ANOVA : Identify significant factors (p < 0.05) and optimize via response surface methodology (RSM) .

Q. What strategies validate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify the ethoxyphenyl group (e.g., replace with halogen or methyl substituents).
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity.
  • CoMFA/CoMSIA : 3D-QSAR models using steric/electrostatic fields .

Q. Can AI-driven platforms accelerate experimental design?

Yes. Tools like ICReDD ( ) integrate quantum chemical calculations (e.g., GRRM17 for reaction path sampling) with Bayesian optimization to prioritize reaction conditions. AI models trained on PubChem data ( ) predict regioselectivity in cyclization steps .

Q. What advanced techniques resolve crystallographic ambiguities in complex tricyclic systems?

Synchrotron radiation (e.g., λ = 0.7–1.0 Å) enhances resolution for low-quality crystals. For disordered regions (common in azatricyclic cores), TWINABS software refines data with multiple twin domains. Pair distribution function (PDF) analysis supplements SC-XRD for amorphous phases .

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